molecular formula C7H4BClF3KO B13470802 Potassium (3-chloro-4-formylphenyl)trifluoroboranuide

Potassium (3-chloro-4-formylphenyl)trifluoroboranuide

Cat. No.: B13470802
M. Wt: 246.46 g/mol
InChI Key: FWNWGXKAEUWLMY-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-formylphenyl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a chloro and formyl group. The molecular formula for this compound is C7H4BClF3KO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-chloro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-formylphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 3-chloro-4-carboxyphenyltrifluoroboranuide.

    Reduction: 3-chloro-4-hydroxymethylphenyltrifluoroboranuide.

    Substitution: Various substituted phenyltrifluoroboranuide derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium (3-chloro-4-formylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of agrochemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium (3-chloro-4-formylphenyl)trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The chloro and formyl groups further enhance its reactivity by providing additional sites for chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Potassium (3-chlorophenyl)trifluoroborate: Similar structure but lacks the formyl group.

    Potassium (4-fluoro-3-formylphenyl)trifluoroborate: Similar structure but has a fluoro group instead of a chloro group.

    Potassium 3,4-dichlorophenyltrifluoroborate: Similar structure but has an additional chloro group.

Uniqueness

Potassium (3-chloro-4-formylphenyl)trifluoroboranuide is unique due to the presence of both chloro and formyl groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

Molecular Formula

C7H4BClF3KO

Molecular Weight

246.46 g/mol

IUPAC Name

potassium;(3-chloro-4-formylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H4BClF3O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1

InChI Key

FWNWGXKAEUWLMY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)C=O)Cl)(F)(F)F.[K+]

Origin of Product

United States

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